molecular formula C7H14N2O2 B13318835 2-Amino-3-(oxolan-2-yl)propanamide

2-Amino-3-(oxolan-2-yl)propanamide

Cat. No.: B13318835
M. Wt: 158.20 g/mol
InChI Key: DUUBBHHDAKVHFM-UHFFFAOYSA-N
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Description

2-Amino-3-(oxolan-2-yl)propanamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of an amino group, an oxolane ring, and a propanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-Amino-3-(oxolan-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with amino acids under specific conditions. For instance, the reaction of oxolane-2-carboxylic acid with ammonia or an amine can yield the desired product . Industrial production methods often involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-3-(oxolan-2-yl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(oxolan-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and oxolane ring play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic reactions .

Comparison with Similar Compounds

2-Amino-3-(oxolan-2-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

DUUBBHHDAKVHFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(C(=O)N)N

Origin of Product

United States

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